Cycloastragenol

Catalog No.
S548587
CAS No.
84605-18-5
M.F
C30H50O5
M. Wt
490.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloastragenol

CAS Number

84605-18-5

Product Name

Cycloastragenol

IUPAC Name

(1S,3R,12S,16R)-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol

Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

InChI

InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17?,18?,19?,20?,21?,22?,23?,26-,27+,28-,29+,30-/m1/s1

InChI Key

WENNXORDXYGDTP-NXNMGFJOSA-N

SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C

Solubility

Soluble in DMSO.

Synonyms

Cyclogalegigenin; Astramembrangenin

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CCC(C(C5C(CC4[C@@]1(CC(C2[C@]6(CCC(O6)C(C)(C)O)C)O)C)O)(C)C)O

Description

The exact mass of the compound Cycloastragenol is 490.36582 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Telomere Protection and Activation

Telomeres are the protective caps at the ends of chromosomes that shorten with each cell division. Short telomeres are associated with cellular aging and increased risk of age-related diseases. Studies have shown that CAG may activate telomerase, the enzyme responsible for maintaining telomere length, potentially offering protection against age-related decline. PubMed:

Senolytic Activity

Senescent cells are dysfunctional cells that accumulate with age and contribute to various age-related pathologies. Research suggests that CAG possesses senolytic properties, meaning it can selectively eliminate senescent cells. This ability could hold promise for treating or preventing age-related diseases associated with senescent cell accumulation. PubMed:

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are hallmarks of aging and contribute to various age-related diseases. Research suggests that CAG exhibits both anti-inflammatory and antioxidant properties, potentially offering protection against these contributors to age-related decline. PubMed

Additional Potential Applications

Beyond its potential for age-related diseases, research is exploring the application of CAG in various other areas, including:

  • Neurological disorders: Studies suggest CAG may promote neuronal cell survival and function, offering potential benefits for neurodegenerative diseases. PubMed
  • Kidney protection: Research suggests CAG may offer protection against kidney injury. PubMed
  • Wound healing: Studies suggest CAG may promote wound healing by stimulating cell proliferation and migration. PubMed

Cycloastragenol is a naturally occurring triterpenoid saponin derived from the root of the plant Astragalus membranaceus. It is recognized for its potential to activate telomerase, an enzyme that plays a crucial role in cellular aging and longevity. Cycloastragenol is a hydrolysis product of astragaloside IV, which is one of the primary active components of Astragalus membranaceus. This compound has garnered attention for its purported health benefits, particularly in anti-aging and regenerative medicine, due to its ability to extend telomeres and enhance cellular proliferation .

, primarily through oxidation-reduction processes. A notable pathway includes the conversion of cycloastragenol to astragaloside IV via a four-step process:

  • C-3 oxidation
  • 6-O-glucosylation
  • C-3 reduction
  • 3-O-xylosylation

These reactions are catalyzed by specific enzymes such as hydroxysteroid dehydrogenases and glycosyltransferases found in Astragalus membranaceus . The detailed understanding of these pathways is essential for developing synthetic methodologies for cycloastragenol and its derivatives.

Cycloastragenol exhibits a wide range of biological activities:

  • Telomerase Activation: It is the only known natural compound that activates telomerase in human cells, which may contribute to cellular rejuvenation and longevity .
  • Anti-inflammatory Effects: Cycloastragenol has shown potential in reducing inflammation, which is critical in various chronic diseases .
  • Antioxidant Properties: The compound also exhibits antioxidant activity, helping to mitigate oxidative stress that can lead to cellular damage .
  • Wound Healing: Studies indicate that cycloastragenol enhances wound healing processes, promoting skin repair and recovery in aged tissues .

Cycloastragenol has several potential applications:

  • Nutraceuticals: Due to its anti-aging properties, it is marketed as a dietary supplement aimed at promoting longevity and healthspan.
  • Pharmaceuticals: Research is ongoing into its use as a therapeutic agent for age-related diseases and conditions associated with telomere shortening.
  • Cosmetics: Its regenerative properties make it a candidate for inclusion in skincare products aimed at reducing signs of aging .

Studies have explored the interactions of cycloastragenol with various biological pathways:

  • It activates telomerase through mechanisms involving signaling pathways such as JAK/STAT and MAPK, enhancing cell proliferation and survival .
  • The compound has been shown to modulate immune responses, potentially improving T-cell function in aging individuals .
  • Investigations into its effects on cancer cells suggest that while it may promote cellular longevity, there are concerns regarding its potential role in oncogenesis due to telomerase activation .

Several compounds share structural or functional similarities with cycloastragenol:

Compound NameSourceKey Features
Astragaloside IVAstragalus membranaceusPrecursor to cycloastragenol; less potent telomerase activator.
Ginsenoside Rg1Panax ginsengKnown for neuroprotective effects; lacks direct telomerase activation.
Oleanolic acidVarious plantsExhibits anti-inflammatory properties but does not activate telomerase.
Betulinic acidBetula spp.Antiviral and anticancer properties; does not affect telomere length.

Cycloastragenol stands out due to its unique ability to activate telomerase specifically in human cells, making it a focal point of research in aging and regenerative medicine .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

490.36582469 g/mol

Monoisotopic Mass

490.36582469 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X37D9F2L0V

Wikipedia

Cycloastragenol

Dates

Modify: 2023-08-15
1: Wang S, Zhai C, Liu Q, Wang X, Ren Z, Zhang Y, Zhang Y, Wu Q, Sun S, Li S, Qiao Y. Cycloastragenol, a triterpene aglycone derived from Radix astragali, suppresses the accumulation of cytoplasmic lipid droplet in 3T3-L1 adipocytes. Biochem Biophys Res Commun. 2014 Jul 18;450(1):306-11. doi: 10.1016/j.bbrc.2014.05.117. Epub 2014 Jun 2. PubMed PMID: 24942874.
2: Feng LM, Lin XH, Huang FX, Cao J, Qiao X, Guo DA, Ye M. Smith degradation, an efficient method for the preparation of cycloastragenol from astragaloside IV. Fitoterapia. 2014 Jun;95:42-50. doi: 10.1016/j.fitote.2014.02.014. Epub 2014 Mar 5. PubMed PMID: 24613799.
3: Szabo NJ. Dietary safety of cycloastragenol from Astragalus spp.: subchronic toxicity and genotoxicity studies. Food Chem Toxicol. 2014 Feb;64:322-34. doi: 10.1016/j.fct.2013.11.041. Epub 2013 Dec 4. PubMed PMID: 24316212.
4: Kuban M, Öngen G, Khan IA, Bedir E. Microbial transformation of cycloastragenol. Phytochemistry. 2013 Apr;88:99-104. doi: 10.1016/j.phytochem.2012.12.007. Epub 2013 Jan 26. PubMed PMID: 23357596.
5: Yung LY, Lam WS, Ho MK, Hu Y, Ip FC, Pang H, Chin AC, Harley CB, Ip NY, Wong YH. Astragaloside IV and cycloastragenol stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types. Planta Med. 2012 Jan;78(2):115-21. doi: 10.1055/s-0031-1280346. Epub 2011 Nov 14. PubMed PMID: 22083896.
6: Zhu J, Lee S, Ho MK, Hu Y, Pang H, Ip FC, Chin AC, Harley CB, Ip NY, Wong YH. In vitro intestinal absorption and first-pass intestinal and hepatic metabolism of cycloastragenol, a potent small molecule telomerase activator. Drug Metab Pharmacokinet. 2010;25(5):477-86. Epub 2010 Sep 22. PubMed PMID: 20877137.
7: Kuban M, Ongen G, Bedir E. Biotransformation of cycloastragenol by Cunninghamella blakesleeana NRRL 1369 resulting in a novel framework. Org Lett. 2010 Oct 1;12(19):4252-5. doi: 10.1021/ol101642a. PubMed PMID: 20809612.

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